rac Mivacurium Chloride-13C4
Description
BenchChem offers high-quality rac Mivacurium Chloride-13C4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac Mivacurium Chloride-13C4 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C58H80N2O14+2 |
|---|---|
Molecular Weight |
1033.2 g/mol |
IUPAC Name |
bis[3-[(1R,2S)-6,7-dimethoxy-2-(113C)methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-(1,8-13C2)oct-4-enedioate |
InChI |
InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59-,60-/m1/s1/i1+1,2+1,55+1,56+1 |
InChI Key |
ILVYCEVXHALBSC-YUKHLCLWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@@H]2C3=CC(=C(C=C3CC[N@@+]2([13CH3])CCCO[13C](=O)CC/C=C/CC[13C](=O)OCCC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)[13CH3])OC)OC |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
molecular weight and formula of Mivacurium Chloride-13C4
Molecular Characterization, Stable Isotope Geometries, and Bioanalytical Applications [1]
Executive Summary
This technical guide details the physicochemical properties and analytical utility of Mivacurium Chloride-13C4 , a stable isotope-labeled analog of the short-acting neuromuscular blocker Mivacurium Chloride.[1]
In drug metabolism and pharmacokinetics (DMPK) studies, Mivacurium presents a unique challenge due to its rapid hydrolysis by plasma cholinesterases. The 13C4 isotopologue serves as the critical Internal Standard (IS) for LC-MS/MS quantification, providing the necessary compensation for matrix effects and hydrolytic instability during sample processing.[1] This document outlines the exact molecular formulae, mass shifts, and validated experimental workflows for researchers utilizing this compound.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The differentiation between the "Native" therapeutic compound and the "Labeled" internal standard is fundamental to mass spectrometry. Mivacurium is a bis-benzylisoquinolinium diester; in its salt form, it is accompanied by two chloride anions.[1]
Critical Note on Mass Spectrometry: Mivacurium is a quaternary ammonium compound.[1] In Electrospray Ionization (ESI), it predominantly forms a doubly charged cation
Table 1: Comparative Molecular Specifications[1]
| Feature | Native Mivacurium Chloride | Mivacurium Chloride-13C4 (IS) |
| CAS Number | 106861-44-3 | N/A (Custom Synthesis) |
| Salt Formula | ||
| Cation Formula | ||
| Salt MW (Average) | 1100.18 g/mol | ~1104.14 g/mol |
| Cation Monoisotopic Mass | 1028.56 Da | 1032.57 Da |
| Precursor Ion ( | 514.3 ( | 516.3 ( |
| Mass Shift ( | Reference | +4.0 Da (Total) / +2.0 ( |
Isotopic Labeling Geometry
The "13C4" designation typically indicates the incorporation of four Carbon-13 atoms.[1] In bis-benzylisoquinolinium synthesis, this is most commonly achieved via N-methylation using
-
Location: The four methyl groups attached to the two quaternary nitrogen centers.
-
Stability: The N-methyl label is chemically stable and does not undergo exchange in aqueous media, unlike deuterium labels which can suffer from D/H exchange at acidic pH.[1]
Metabolic Instability & Analytical Challenges
Mivacurium is designed to be unstable.[1] It undergoes rapid enzymatic hydrolysis by plasma butyrylcholinesterase (BChE).[1] This creates a "moving target" for bioanalysis.[1]
Diagram 1: Hydrolysis Pathway & Interference Logic
The following diagram illustrates the degradation pathway that necessitates the use of the 13C4 standard to track sample integrity.
Figure 1: The metabolic cascade of Mivacurium.[1][2][3] The rapid conversion to the Monoester requires immediate stabilization of blood samples, tracked effectively by the 13C4 IS.
Bioanalytical Workflow (LC-MS/MS)
To quantify Mivacurium accurately, the protocol must prevent artificial hydrolysis after blood draw. The 13C4 Internal Standard is critical here because it mimics the parent compound's physical behavior (extraction recovery, ionization) but differentiates it mass-spectrometrically.[1]
Validated Protocol Steps
-
Sample Collection & Stabilization:
-
Internal Standard Spiking:
-
Extraction (Protein Precipitation):
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18).[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Diagram 2: Quantitative Logic Flow
Figure 2: The Co-Extraction Workflow. The 13C4 standard is added immediately to normalize extraction efficiency and matrix suppression.
Handling & Stability
-
Storage: Store powder at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.
-
Solution Stability: Stock solutions in Methanol are stable for 1 month at -20°C. Aqueous dilutions must be prepared fresh daily due to spontaneous hydrolysis at neutral pH.[1]
-
Isomerism: Mivacurium exists as a mixture of three stereoisomers (trans-trans, cis-trans, cis-cis).[1][2]
-
Chromatography Note: Depending on the HPLC column efficiency, you may see three distinct peaks or one broad peak. Ensure the integration window covers all isomers for both the Native and the 13C4 standard.
-
References
-
PubChem. (2023).[1] Mivacurium Chloride Compound Summary. National Library of Medicine.[1] [Link][1]
-
Cook, D. R., et al. (1989).[1][5] "In vitro metabolism of mivacurium chloride (BW B1090U) and succinylcholine." Anesthesia & Analgesia, 68(4), 452-456.[1][5] [Link]
-
FDA. (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1] [Link]
Sources
- 1. Mivacurium Chloride | C58H80Cl2N2O14 | CID 5281080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mivacurium chloride - Wikipedia [en.wikipedia.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Mivacurium | C58H80N2O14+2 | CID 5281042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of mivacurium chloride (BW B1090U) and succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Isotopic Purity & Bioanalytical Specifications for rac-Mivacurium Chloride-13C4
[1][2]
Executive Summary
rac-Mivacurium Chloride-13C4 serves as a Stable Isotope Labeled (SIL) Internal Standard (IS) for the quantification of Mivacurium in biological matrices.[1][2] As a bis-benzylisoquinoline neuromuscular blocker subject to rapid hydrolysis by plasma cholinesterases, the integrity of the bioanalytical assay hinges on two factors: the isotopic purity of the IS (to prevent signal contribution to the analyte) and the chemical stability of the label position.
This guide defines the critical quality attributes (CQAs) for the 13C4-labeled standard, ensuring it meets the rigorous requirements of regulated bioanalysis (FDA/EMA guidelines).
Chemical Identity & Labeling Logic
Structural Specifications
Mivacurium Chloride is a mixture of three stereoisomers (
-
Chemical Formula (Labeled):
[1][2][4][5] -
Molecular Weight: ~1104.14 Da (vs. ~1100.18 Da for unlabeled)[1][2]
-
Mass Shift: +4 Da
Label Positioning Strategy
To ensure metabolic tracking and mass spectral distinctiveness, the
Typical Labeling Pattern (13C4):
-
N-Methyl Groups (
): The methyl groups attached to the quaternary nitrogens on the isoquinolinium rings.[1][2] -
Ester Carbonyls (
): The carbonyl carbons within the octenedioate linker.[1][2]
Rationale:
-
Fragmentation Stability: In MS/MS (ESI+), the parent ion
(m/z ~552) typically fragments to yield characteristic isoquinolinium ions.[1][2] Labels on the N-methyl groups ensure the product ions retain the mass shift, distinguishing them from unlabeled interferences. -
Hydrolysis Tracking: Mivacurium hydrolyzes into a quaternary amino alcohol and a dicarboxylic acid.[2]
-
If the label is on the N-methyl: The alcohol metabolite retains the label.
-
If the label is on the Carbonyl: The acid metabolite retains the label.
-
Dual Labeling: Allows potential tracking of both metabolic pathways, though primarily used for parent drug quantification.
-
Isotopic Purity Specifications
In quantitative LC-MS/MS, the "cross-talk" between the analyte and the IS is the primary source of error. For Mivacurium-13C4, the specifications must limit the presence of unlabeled (
Critical Purity Thresholds
| Parameter | Specification | Scientific Rationale |
| Chemical Purity | Ensures accurate weighing and prevents non-isobaric interferences.[1][2] | |
| Isotopic Enrichment | High enrichment per site minimizes the statistical probability of forming | |
| Isotopologue M+0 | Critical: The abundance of the unlabeled form must be negligible to prevent false positives in the analyte channel (Blank response). | |
| Isotopologue M+4 | Ensures the IS signal is concentrated in the monitored transition, maximizing sensitivity. | |
| Stereoisomer Ratio | Report Values | The "rac" mixture should roughly approximate the elution window of the drug isomers if separated. |
The "Blank" Contribution Logic
The contribution of the IS to the analyte signal is calculated as:
Analytical Challenges & Validation Protocols
Stereochemical Complexity
Mivacurium is a mixture of three isomers with different potencies and hydrolysis rates.[2][9]
-
Challenge: If the LC method separates these isomers (e.g., using a C18 column with a slow gradient), the "rac" IS must elute at the same retention times as the analyte isomers.
-
Protocol: During method development, inject the IS alone and overlay it with the drug standard. Verify that the IS provides coverage for the trans-trans, cis-trans, and cis-cis peaks.[1][2] If the IS is a single isomer (unlikely for "rac"), it may not compensate for matrix effects occurring at the retention time of the other drug isomers.
Handling & Stability (Self-Validating System)
Mivacurium is unstable in human plasma due to butyrylcholinesterase.[1][2] The IS must be handled with the same rigor as the analyte.
Stabilization Protocol:
-
Collection: Blood must be collected into tubes containing an esterase inhibitor (e.g., Dichlorvos) or immediately acidified (pH < 3).[1][2]
-
IS Spiking: The IS working solution should be prepared in an acidified buffer (e.g., 10 mM Ammonium Formate, pH 3.0).
-
Validation: Perform a "Bench-Top Stability" test. Spike IS into plasma at room temperature and monitor the M+4 signal over 4 hours.[2] A decline
indicates insufficient esterase inhibition.[1][2]
Mass Spectrometry Tuning
Procurement & Verification Checklist
When sourcing rac-Mivacurium Chloride-13C4 , request a Certificate of Analysis (CoA) containing the following data:
-
Structure Confirmation:
-NMR and -NMR confirming the label positions. -
Mass Distribution: High-resolution MS data showing the ratio of M+0 to M+4.
-
Chemical Purity: HPLC chromatogram (UV detection) showing total purity
. -
Solubility Profile: Confirmation of solubility in water/methanol mixtures (Mivacurium is hygroscopic and water-soluble).
References
-
LGC Standards. rac Mivacurium Chloride-13C4 Product Page. Retrieved from
-
PubChem. Mivacurium Chloride Compound Summary. National Library of Medicine.[2] Retrieved from [1][2]
-
Selleck Chemicals. Mivacurium Chloride Datasheet. Retrieved from
-
Santa Cruz Biotechnology. rac Mivacurium Chloride-13C4.[1][2] Retrieved from
-
FDA.gov. Mivacron (Mivacurium Chloride) Prescribing Information. Retrieved from [1][2]
-
Lien, C. A., et al. "The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium..." Anesthesiology (via PubMed).[1][2] Retrieved from
Sources
- 1. Mivacurium Chloride | C58H80Cl2N2O14 | CID 5281080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rac Mivacurium Chloride-13C4 | LGC Standards [lgcstandards.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. rac Mivacurium Chloride-13C4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. US7872137B2 - Process for the preparation of mivacurium chloride - Google Patents [patents.google.com]
- 8. In vitro metabolism of mivacurium chloride (BW B1090U) and succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties, Solubility, and Analytical Application of Mivacurium 13C4 Isotope
[1]
Executive Summary
This technical guide details the physicochemical profile and handling protocols for Mivacurium Chloride 13C4 , a stable isotope-labeled internal standard (IS) used in the quantification of Mivacurium.[1][2] Mivacurium is a short-acting, non-depolarizing neuromuscular blocking agent characterized by its rapid degradation via plasma cholinesterases and Hofmann elimination.[1][2][3][4]
Key Insight for Researchers: The critical challenge in working with Mivacurium 13C4 is not merely solubility, but stability . The molecule is structurally designed to degrade at physiological pH.[1] Therefore, experimental success depends on maintaining strict pH control (pH < 5.[1][4]0) and low temperatures during stock preparation and extraction.[1][4]
Chemical Identity & Isotopic Architecture[1][2][3][4]
Mivacurium Chloride 13C4 is the stable isotope-labeled analog of Mivacurium Chloride.[1][2][3][4] It is typically synthesized by incorporating four Carbon-13 atoms, often at the N-methyl positions or within the octanedioate linker, resulting in a mass shift of +4 Daltons (
Stereochemical Complexity
Unlabeled clinical Mivacurium is a mixture of three stereoisomers:
Critical Application Note: Commercially available Mivacurium 13C4 is often supplied as a racemic mixture or a specific isomer set.[4] Researchers must verify the Certificate of Analysis (CoA) to determine if the IS isomer ratio matches the analyte.[1] If the IS is a racemate, it may co-elute differently than the clinical drug isomers if the chromatography is chiral-selective.[1]
| Feature | Description |
| Chemical Name | Mivacurium Chloride-13C4 |
| Molecular Formula | |
| Molecular Weight | ~1104.2 g/mol (approx. +4 Da vs. unlabeled) |
| Salt Form | Dichloride |
| Isotopic Purity | Typically |
Physicochemical Profile
The physical properties of the 13C4 isotope are virtually identical to the unlabeled parent compound due to the negligible effect of carbon isotopes on solubility and pKa.[1]
Solubility and Partitioning Data[1]
| Property | Value / Characteristic | Context & Implication |
| Water Solubility | High (>100 mg/mL) | Quaternary ammonium groups confer high hydrophilicity.[1][2][3][4] |
| Methanol Solubility | High | Preferred solvent for primary stock solutions.[1][3][4] |
| DMSO Solubility | High (>100 mg/mL) | Alternative stock solvent; avoid if moisture is present.[1][2][3][4][5] |
| Non-polar Solvents | Insoluble | Insoluble in hexane, ether, or chloroform.[1] |
| LogP (Partition Coeff) | ~0.015 (Octanol/Water) | Extremely hydrophilic; requires polar retention mechanisms (HILIC or aqueous C18).[1][2][3][4] |
| Hygroscopicity | High | The chloride salt absorbs atmospheric water rapidly.[1][4] Weigh quickly in controlled humidity.[1][3][4] |
| pKa | N/A (Quaternary Amine) | The nitrogens are permanently charged ( |
Stability & Degradation Mechanisms (The "Why")
Mivacurium is designed to be unstable.[3][4] It degrades via two primary non-oxidative pathways.[1][3][4] Understanding this is vital for preventing IS degradation during sample processing.
Degradation Pathways[1][2][3][4][8][9]
-
Enzymatic Hydrolysis: Rapid cleavage of the ester bonds by plasma cholinesterases (in biological matrix).[1][4]
-
Hofmann Elimination: Spontaneous cleavage of the quaternary ammonium group, driven by pH > 7.0 and Temperature .[1]
Experimental Consequence: If your internal standard degrades during extraction, your quantitation will be biased.[1][4] You must inhibit these pathways immediately upon sample collection.[1][3][4]
Analytical Application: LC-MS/MS Strategy
Internal Standard Utility
Mivacurium 13C4 is superior to Deuterated (
-
Co-elution: 13C isotopes show no "deuterium isotope effect" on retention time.[1][3][4] The IS elutes exactly with the analyte, perfectly compensating for matrix effects (ion suppression/enhancement).[1]
-
Stability: The C-C bond is stable, whereas C-D bonds can sometimes exchange in acidic protons (though less relevant for Mivacurium's core structure).[1][4]
Mass Spectrometry Transitions
The parent molecule is a dication (
-
Precursor Ion: Mivacurium is typically detected as the doubly charged ion
.[1][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Warning: Ensure your MS resolution is sufficient to distinguish the isotope envelope, although a +2 m/z shift is usually sufficient for triple quads.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a long-term storage solution that prevents hydrolysis.
-
Solvent Choice: Use Methanol acidified with 0.1% Formic Acid .[1][3][4]
-
Weighing: Rapidly weigh the hygroscopic powder into a volumetric flask.
-
Dissolution: Dissolve to a concentration of 1.0 mg/mL (free base equivalent).
-
Storage: Aliquot into amber glass vials (silanized preferred to prevent adsorption). Store at -20°C or -80°C .
Protocol B: Sample Extraction (Self-Validating Workflow)
Objective: Extract Mivacurium from plasma while halting degradation.[1][2][3][4]
Step-by-Step Methodology:
-
Stabilization: Immediately upon thawing plasma, add acidic buffer (e.g., Citrate-Phosphate pH 3.[1][2][3][4]0) or 5% Dichlorvos (esterase inhibitor) if enzymatic activity is high.[1][2][3][4]
-
IS Addition: Spike Mivacurium 13C4 into the matrix before any other processing.
-
SPE (Solid Phase Extraction):
-
Elution: Elute with an acidified organic solvent (e.g., Acetonitrile + 1% Formic Acid).[1][4]
References
-
PubChem. (2025).[1][2][3][4] Mivacurium Chloride Compound Summary. National Library of Medicine.[1][4] [Link][1][2][3][4]
-
DrugBank Online. (2025).[1][2][3][4] Mivacurium: Pharmacology and Metabolism. [Link][1][2][3][4]
-
Lien, C. A., et al. (1994).[1][2][4] The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium. Anesthesiology. [Link]
-
FDA Access Data. (2018). MIVACRON (mivacurium chloride) Injection Prescribing Information. [Link][1][2][3][4]
-
Cook, D. R., et al. (1992).[1][2][4] Degradation of Mivacurium in Human Plasma. Anesthesia & Analgesia. (Contextual reference for hydrolysis rates).
Sources
- 1. Mivacurium chloride - Wikipedia [en.wikipedia.org]
- 2. Mivacurium chloride | 106861-44-3 [chemicalbook.com]
- 3. Mivacurium | C58H80N2O14+2 | CID 5281042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mivacurium Chloride | C58H80Cl2N2O14 | CID 5281080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
applications of stable isotope labeled Mivacurium in research
An In-Depth Technical Guide to the Research Applications of Stable Isotope Labeled Mivacurium
Executive Summary
Mivacurium, a short-acting, non-depolarizing neuromuscular blocking agent, is distinguished by its rapid hydrolysis by plasma cholinesterase.[1][2] This unique metabolic profile presents both clinical advantages and analytical challenges. The introduction of stable isotope labels, such as deuterium (²H) or carbon-13 (¹³C), into the mivacurium molecule has unlocked advanced research capabilities, enabling precise and unambiguous investigations into its pharmacokinetics, metabolism, and pharmacodynamics. This guide provides a comprehensive overview of the core applications of stable isotope labeled (SIL) mivacurium, offering researchers and drug development professionals a technical framework for leveraging this powerful tool. We will explore its pivotal role as an internal standard in bioanalytical assays, its utility in sophisticated pharmacokinetic studies, and its application in elucidating metabolic pathways and enzyme kinetics.
Foundational Principles: Mivacurium and Stable Isotope Labeling
The Pharmacology of Mivacurium
Mivacurium chloride is a bis-benzylisoquinolinium diester compound that acts as a competitive antagonist to nicotinic acetylcholine receptors at the neuromuscular junction, preventing muscle depolarization and contraction.[3][4][5] Unlike other neuromuscular blockers that rely on hepatic or renal clearance, mivacurium's duration of action is governed by its rapid enzymatic hydrolysis by plasma cholinesterase (butyrylcholinesterase), the same enzyme that metabolizes succinylcholine.[1][6][7] This results in a short clinical duration of action, typically 15 to 20 minutes after a standard intubating dose.[1][8]
Mivacurium is administered as a mixture of three stereoisomers, each with distinct potencies and hydrolysis rates:
-
trans-trans isomer (52-60%): Potent neuromuscular blockade.
-
cis-trans isomer (34-40%): Equipotent to the trans-trans isomer.
-
cis-cis isomer (4-8%): Significantly less potent (approximately 1/13th the potency of the other two).[9]
The rapid hydrolysis of the potent trans-trans and cis-trans isomers into inactive mono-quaternary metabolites is responsible for the drug's short half-life and lack of cumulative effect with continuous infusion.[9][10]
| Property | Description | Reference |
| Mechanism of Action | Competitive antagonist at nicotinic acetylcholine receptors. | [4] |
| Metabolism | Rapidly hydrolyzed by plasma cholinesterase (butyrylcholinesterase). | [1] |
| Onset of Action | 1.5 to 3 minutes after intravenous administration. | [5] |
| Duration of Action | Clinically effective block for ~15-20 minutes. | [1] |
| Active Stereoisomers | trans-trans and cis-trans. | [9] |
| ED95 (Adults) | Approximately 0.08 mg/kg. | [6] |
Table 1: Key Pharmacological Properties of Mivacurium.
The Rationale for Stable Isotope Labeling
Stable isotope labeling involves the substitution of one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N).[11][12] This substitution results in a molecule that is chemically identical to the parent drug but has a higher mass. This mass difference is easily detectable by mass spectrometry (MS) but does not typically alter the drug's biological activity or physicochemical properties.[11]
The core advantages of using SIL compounds in pharmaceutical research include:
-
Enhanced Bioanalytical Accuracy: SIL compounds are the gold standard for internal standards in quantitative mass spectrometry, correcting for variability during sample processing and analysis.[13]
-
Tracing Metabolic Fates: They act as tracers, allowing researchers to distinguish the drug and its metabolites from endogenous molecules in complex biological matrices.[12][]
-
Investigating Pharmacokinetics: SIL drugs enable sophisticated study designs, such as "micro-tracer" studies, to assess drug disposition at steady-state without altering therapy.[15][16]
-
Elucidating Reaction Mechanisms: The kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than the C-H bond, can be exploited to study enzymatic reaction mechanisms and slow metabolic "soft spots" in a molecule.[11][17]
Core Application: The Definitive Internal Standard for Bioanalysis
The most critical and widespread application of SIL-Mivacurium is its use as an internal standard (IS) for the quantitative analysis of Mivacurium in biological samples (e.g., plasma, serum, urine) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Causality: Why SIL-Mivacurium is the Ideal Internal Standard
An ideal IS should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by the detector. SIL-Mivacurium perfectly fulfills these criteria:
-
Co-elution: It has virtually the same chromatographic retention time as unlabeled Mivacurium.
-
Identical Extraction Recovery: It experiences the same degree of loss or degradation during sample preparation.
-
Similar Ionization Efficiency: It ionizes with the same efficiency in the mass spectrometer source, mitigating matrix effects.
-
Mass Distinction: It is readily distinguished from the unlabeled analyte by its higher mass-to-charge ratio (m/z).
This ensures that any variation in the analytical process affects both the analyte and the IS equally. The ratio of the analyte peak area to the IS peak area remains constant, leading to highly precise and accurate quantification.
Caption: Workflow for LC-MS/MS quantification using SIL-Mivacurium.
Protocol: Quantification of Mivacurium in Human Plasma
This protocol provides a self-validating system for the accurate measurement of Mivacurium stereoisomers.
1. Preparation of Standards and Internal Standard:
-
Prepare a stock solution of unlabeled Mivacurium chloride (analyte) and SIL-Mivacurium chloride (e.g., Mivacurium-d6) in methanol at 1 mg/mL.
-
Create a series of calibration standards by spiking blank human plasma with the analyte stock solution to achieve a concentration range of 0.1 to 100 ng/mL.
-
Prepare a working internal standard solution of SIL-Mivacurium at 50 ng/mL in methanol.
2. Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the SIL-Mivacurium working solution (50 ng/mL). Vortex briefly.
-
Add 600 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex and centrifuge at 4000 rpm for 10 minutes.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate Mivacurium isomers from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Mivacurium | 514.3 | 446.2 | 25 |
| SIL-Mivacurium (d6) | 520.3 | 452.2 | 25 |
Table 2: Illustrative MRM transitions for Mivacurium and a Deuterium-Labeled Internal Standard. Note: The precursor ion for Mivacurium corresponds to the [M]²⁺ ion divided by charge, with one chloride adduct removed. The product ion corresponds to the mono-quaternary alcohol degradate.[18] Actual values must be empirically optimized.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Mivacurium/SIL-Mivacurium) against the nominal concentration of the calibration standards.
-
Apply a weighted (1/x²) linear regression to the calibration curve.
-
Determine the concentration of Mivacurium in unknown samples by interpolating their peak area ratios from the calibration curve.
Advanced Research Applications
Pharmacokinetic and Metabolism Studies
SIL-Mivacurium is an invaluable tool for precisely defining the absorption, distribution, metabolism, and excretion (ADME) of the drug.[12][19]
-
Metabolite Identification: In a biological sample, drug metabolites can be difficult to distinguish from endogenous background ions. By administering SIL-Mivacurium, researchers can use mass spectrometry to search for pairs of peaks separated by the mass of the isotopic label. This "doublet" signature provides unambiguous confirmation that a detected molecule is a drug-derived metabolite.
-
Stereoisomer-Specific Pharmacokinetics: Mivacurium's stereoisomers have different clearance rates.[9] Using an SIL version of a specific isomer allows for its precise quantification even in the presence of the other isomers, enabling detailed studies of their individual pharmacokinetic profiles.
Sources
- 1. Mivacurium. A review of its pharmacology and therapeutic potential in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Mivacurium | PPTX [slideshare.net]
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- 15. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
- 19. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
Elucidating the Metabolic Fate: A Technical Guide to Pathway Tracking Using Mivacurium Chloride-13C4
An In-Depth Technical Guide
Foreword: Beyond Blockade - Charting the Molecular Journey
Mivacurium chloride, a short-acting, non-depolarizing neuromuscular blocking agent, has a well-established clinical profile. Its efficacy is intrinsically linked to its rapid metabolism, a characteristic that ensures a swift recovery for the patient.[1][2] However, a complete understanding of a drug's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is a cornerstone of modern drug development and safety assessment. Simple pharmacokinetic data provides the "what" and "when," but to truly understand the "how" and "where," more sophisticated techniques are required.
This technical guide moves beyond the established pharmacology of mivacurium to detail a powerful methodology for definitively tracking its metabolic pathway: stable isotope tracing using Mivacurium Chloride-13C4. By incorporating a heavy, non-radioactive isotope of carbon into the mivacurium molecule, we create a molecular beacon. This allows us to follow the parent drug and its transformation products through complex biological systems with unparalleled precision using mass spectrometry.
This document is intended for researchers, scientists, and drug development professionals. It provides not just the protocols, but the scientific rationale behind the experimental design, from the choice of the tracer to the intricacies of data analysis, empowering teams to generate robust, submission-quality data in line with global regulatory expectations.[3][4][5]
Section 1: The Principle of Stable Isotope Tracing
Stable isotope labeling is a foundational technique in metabolic research.[6] Unlike radioactive isotopes, stable isotopes (like ¹³C, ¹⁵N, or ²H) do not decay, making them safe for a wider range of studies and eliminating the need for specialized radiological handling. The core principle lies in introducing a compound where one or more atoms have been replaced by their heavier stable isotope.[7]
When Mivacurium Chloride-13C4 is introduced into a biological system, it behaves chemically and pharmacologically identically to its unlabeled counterpart. However, its increased mass makes it and its subsequent metabolites distinguishable by mass spectrometry.[8] This mass difference acts as a unique signature, allowing us to:
-
Differentiate drug-derived metabolites from endogenous molecules that may have similar structures.
-
Quantify the parent drug and its metabolites with high accuracy, even in complex biological matrices like plasma.
-
Elucidate the complete metabolic pathway by identifying all downstream products that retain the ¹³C label.[9][10]
The choice of ¹³C₄ (four Carbon-13 atoms) provides a significant mass shift of +4 Daltons, creating a clear and unambiguous signal that is easily resolved from the natural abundance ¹²C isotopologues.
| Compound | Molecular Formula | Molecular Weight (approx.) |
| Mivacurium Chloride | C₅₈H₈₀Cl₂N₂O₁₄ | 1100.18 g/mol |
| Mivacurium Chloride-13C4 | C₅₄¹³C₄H₈₀Cl₂N₂O₁₄ | 1104.14 g/mol [11] |
Section 2: The Known Metabolic Pathway of Mivacurium Chloride
The primary mechanism for the inactivation of mivacurium is rapid enzymatic hydrolysis of its ester linkages.[2][12] This reaction is catalyzed almost exclusively by butyrylcholinesterase (BChE), also known as plasma cholinesterase, an enzyme abundant in human plasma.[13][14] Hydrolysis by acetylcholinesterase is minimal.[14]
The process occurs in a stepwise fashion:
-
Initial Rapid Hydrolysis: One of the two ester moieties is rapidly cleaved, yielding two mono-quaternary metabolites: a quaternary monoester and a quaternary alcohol.[12] This initial cleavage effectively terminates the neuromuscular blocking action of the molecule, as the bis-quaternary structure is essential for its activity.[13]
-
Slower Secondary Hydrolysis: The remaining ester bond on the monoester metabolite is hydrolyzed much more slowly.[13]
The resulting metabolites are pharmacologically inactive and are then excreted. This rapid, enzyme-mediated degradation is responsible for mivacurium's short duration of action.[15]
Caption: Metabolic pathway of Mivacurium Chloride via hydrolysis.
Section 3: A Validated Experimental Workflow
The following protocol outlines a robust in vitro experiment using human plasma to track the metabolism of Mivacurium Chloride-13C4. This self-validating system includes controls to ensure data integrity.
Caption: In vitro experimental workflow for Mivacurium-13C4 metabolism.
Step-by-Step Experimental Protocol:
-
Reagent and Sample Preparation:
-
Rationale: Using pooled human plasma provides a representative average of enzyme activity. Including a BChE-deficient plasma pool serves as a crucial negative control to validate that metabolism is indeed enzyme-dependent.
-
Protocol:
-
Obtain pooled human plasma from a reputable commercial vendor. If available, also procure plasma from individuals with known butyrylcholinesterase deficiency.
-
Prepare a 1 mg/mL stock solution of Mivacurium Chloride-13C4 in sterile water.
-
Prepare a quenching solution of acetonitrile containing a suitable internal standard (e.g., a structurally similar but non-interfering compound) for normalization during analysis.
-
-
-
Metabolic Incubation:
-
Rationale: Incubation at 37°C mimics physiological conditions. The reaction is initiated by adding the drug to the plasma.
-
Protocol:
-
Pre-warm plasma aliquots to 37°C in a shaking water bath for 5 minutes.
-
Initiate the reaction by adding Mivacurium Chloride-13C4 stock solution to the plasma to achieve a final concentration of 10 µM. This is time zero (t=0).
-
Vortex gently to mix.
-
-
-
Time-Course Sampling and Reaction Quenching:
-
Rationale: Collecting samples at multiple time points is essential for determining the rate of metabolism (pharmacokinetics). Quenching with cold acetonitrile immediately stops the enzymatic reaction by precipitating the plasma proteins (including BChE), thus preserving the metabolite profile at that specific moment.
-
Protocol:
-
At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the incubation mixture.
-
Immediately add the aliquot to a microcentrifuge tube containing 300 µL of the ice-cold acetonitrile quenching solution.
-
Vortex vigorously for 30 seconds.
-
-
-
Sample Preparation for Analysis:
-
Rationale: Centrifugation removes the precipitated proteins, leaving the parent drug and its metabolites in the supernatant, which is a clean matrix suitable for injection into the LC-MS/MS system.
-
Protocol:
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
-
Section 4: The Analytical Engine: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive tool for this analysis.[8] It provides two layers of specificity: chromatographic separation followed by mass-based detection.
-
Liquid Chromatography (LC): Separates the parent drug (Mivacurium-13C4) from its more polar metabolites based on their physicochemical properties, typically using a C18 reverse-phase column.
-
Tandem Mass Spectrometry (MS/MS): Provides unambiguous identification and quantification. The instrument first selects the ions corresponding to the mass of the target molecule (e.g., Mivacurium-13C4), fragments them, and then detects specific fragment ions. This process, known as Multiple Reaction Monitoring (MRM), is highly sensitive and selective.
Caption: LC-MS/MS analytical workflow for metabolite identification.
The key advantage of the ¹³C₄ label is the ability to predict the exact mass of the metabolites. If the parent Mivacurium-13C4 has a mass of M+4, any metabolite that retains the labeled portion of the molecule will also exhibit this M+4 mass shift relative to its unlabeled version, simplifying discovery and confirmation.
Section 5: Data Interpretation and Pharmacokinetic Analysis
The output from the LC-MS/MS is a chromatogram showing the intensity of the parent drug and its metabolites over time. By plotting the concentration of Mivacurium Chloride-13C4 at each time point, we can determine its rate of disappearance.
| Parameter | Mivacurium-13C4 | Quaternary Monoester-13C4 |
| Appearance | Disappears over time | Appears and then is slowly cleared |
| Half-life (t½) in vitro | ~2-3 minutes | >30 minutes |
| Clearance (CL) | High | Low |
Note: The table above presents hypothetical data based on known Mivacurium pharmacokinetics for illustrative purposes.[2][12]
The half-life (t½) can be calculated from the slope of the semi-log plot of concentration versus time. In the BChE-deficient plasma control, the degradation of Mivacurium-13C4 should be negligible, confirming the enzyme's primary role.
Section 6: Regulatory Context and Authoritative Grounding
Conducting drug metabolism studies is a critical component of any drug development program. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide clear guidelines.[4][5] According to FDA guidance, identifying the specific enzymes responsible for a drug's clearance is essential, particularly if an enzyme is responsible for more than 25% of its elimination.[3][16] The methodology described here directly addresses this requirement by:
-
Identifying the Metabolic Pathway: Clearly showing the biotransformation of mivacurium.
-
Pinpointing the Responsible Enzyme: Using BChE-deficient plasma as a control to confirm the role of this specific enzyme.
-
Providing Quantitative Data: Allowing for the calculation of clearance rates necessary for submission and for predicting potential drug-drug interactions.[17][18]
Conclusion
The use of Mivacurium Chloride-13C4 is a powerful, precise, and safe method for definitively elucidating the metabolic fate of this important clinical agent. The combination of stable isotope labeling with modern LC-MS/MS analysis provides an unambiguous view of the biotransformation process, generating the high-quality, quantitative data required by both research scientists and regulatory agencies. This approach transforms a simple pharmacokinetic study into a detailed mechanistic investigation, providing foundational knowledge for drug safety, efficacy, and development.
References
-
Wikipedia. Mivacurium chloride. [Link]
-
U.S. Food and Drug Administration. MIVACURIUM CHLORIDE INJECTION - accessdata.fda.gov. [Link]
-
Patsnap Synapse. What is the mechanism of Mivacurium Chloride?. [Link]
-
National Institutes of Health. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC. [Link]
-
AbbVie Corporation. PRODUCT MONOGRAPH PrMIVACRON® (Mivacurium Chloride). [Link]
-
U.S. Food and Drug Administration. MIVACRON® Injection (mivacurium chloride). [Link]
-
Anesthesiology and Pain Medicine. EFFECT OF AGE ON MIVACURIUM PHARMACODYNAMIC PARAMETERS USING MECHANOMYOGRAPHY NEUROMUSCULAR MONITORING. [Link]
-
National Institutes of Health. Mivacurium | C58H80N2O14+2 | CID 5281042 - PubChem. [Link]
-
National Institutes of Health. In vitro metabolism of mivacurium chloride (BW B1090U) and succinylcholine - PubMed. [Link]
-
National Institutes of Health. Metabolomics and isotope tracing - PMC. [Link]
-
National Institutes of Health. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed. [Link]
-
U.S. Food and Drug Administration. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
European Medicines Agency. Clinical pharmacology and pharmacokinetics. [Link]
-
bioRxiv. Isotope tracing-based metabolite identification for mass spectrometry metabolomics. [Link]
-
U.S. Food and Drug Administration. Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
ACS Publications. Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology. [Link]
-
National Institute of Standards and Technology. Practical Guidelines to 13C-based NMR Metabolomics. [Link]
-
European Medicines Agency. Guideline on the investigation of drug interactions. [Link]
-
Springer Nature Experiments. Stable Isotope Tracers for Metabolic Pathway Analysis. [Link]
-
National Institutes of Health. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC. [Link]
-
ACS Publications. Annotation of Metabolites in Stable Isotope Tracing Untargeted Metabolomics via Khipu-web | Journal of the American Society for Mass Spectrometry. [Link]
-
National Institutes of Health. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC. [Link]
-
Frontiers. An overview of methods using 13C for improved compound identification in metabolomics and natural products. [Link]
-
European Medicines Agency. Investigation of drug interactions - Scientific guideline. [Link]
-
Pharmaffiliates. Chemical Name : rac Mivacurium Chloride-13C4. [Link]
-
bioRxiv. Isotope tracing-based metabolite identification for mass spectrometry metabolomics. [Link]
-
YouTube. FDA ICH M12 Drug-Drug Interaction Studies Webinar: Final Guidance. [Link]
-
ACS Publications. Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation | Analytical Chemistry. [Link]
-
Drugs.com. Mivacron: Package Insert / Prescribing Information. [Link]
-
U.S. Food and Drug Administration. M12 Drug Interaction Studies. [Link]
-
ResearchGate. Practical Guidelines for 13C-Based NMR Metabolomics | Request PDF. [Link]
-
PubMed Central. Metabolic pathway analysis using stable isotopes in patients with cancer. [Link]
-
PubMed. Critical considerations into the new EMA guideline on bioequivalence. [Link]
-
Immune System Research. Metabolomics and Isotope Tracing. [Link]
-
ResearchGate. Critical considerations into the new EMA guideline on bioequivalence. [Link]
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Mivacurium | C58H80N2O14+2 | CID 5281042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Mivacurium chloride - Wikipedia [en.wikipedia.org]
- 14. In vitro metabolism of mivacurium chloride (BW B1090U) and succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Mivacurium Chloride? [synapse.patsnap.com]
- 16. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Methodological & Application
quantification of Mivacurium in plasma using 13C4 labeling
Application Note: High-Sensitivity Quantification of Mivacurium in Human Plasma via LC-MS/MS using Stable Isotope Dilution ( -Mivacurium)
Executive Summary
This application note details a robust protocol for the quantification of Mivacurium in human plasma. Mivacurium is a short-acting, non-depolarizing neuromuscular blocking agent characterized by its rapid degradation via plasma cholinesterase (BChE).[1][2][3][4] This instability presents a significant bioanalytical challenge, often leading to underestimation of plasma concentrations.
To address this, we utilize a Stable Isotope Dilution Assay (SIDA) using
The Bioanalytical Challenge: Stability & Matrix Effects[5][6][7]
The primary failure point in Mivacurium analysis is not instrumental sensitivity, but pre-analytical stability. Mivacurium is a bis-benzylisoquinolinium diester. In vivo, it is hydrolyzed by butyrylcholinesterase (BChE) into two monoesters and eventually into dicarboxylic acids and amino alcohols.
Expert Insight: Standard EDTA plasma collection is insufficient. Hydrolysis continues ex vivo at room temperature, degrading up to 50% of the analyte within minutes. This protocol mandates immediate acidification to pH < 4.0 to inhibit BChE activity.
Degradation Mechanism & Intervention Point
The following diagram illustrates the hydrolysis pathway and the critical stabilization step required before analysis.
Figure 1: Mivacurium degradation pathway mediated by Plasma Cholinesterase (BChE). Acidification is the mandatory intervention to preserve sample integrity.
Materials and Reagents
-
Analyte: Mivacurium Chloride (Reference Standard).
-
Internal Standard (IS):
-Mivacurium (Labeling typically on the isoquinoline methyl groups or bridge carbons). -
Matrix: Human Plasma (Drug-free).
-
Stabilizer: 1M Citric Acid or 5% Formic Acid.
-
SPE Cartridges: Oasis WCX (Weak Cation Exchange) or equivalent (30 mg/1 cc).
-
LC Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.
Sample Preparation Protocol
This workflow uses Solid Phase Extraction (SPE) over Protein Precipitation (PPT) to minimize ion suppression from phospholipids, which is critical when quantifying low-level neuromuscular blockers.
Step 1: Sample Collection & Stabilization (The "Golden Hour")
-
Prepare collection tubes pre-filled with Citric Acid (final concentration ~50 mM in whole blood) to lower pH immediately.
-
Draw blood, invert gently 5 times, and immediately place on ice.
-
Centrifuge at 4°C (2000 x g, 10 min) within 20 minutes of collection.
-
Harvest plasma and store at -80°C.
Step 2: Internal Standard Addition
-
Thaw plasma on ice.
-
Aliquot 200 µL of acidified plasma into a clean tube.
-
Add 20 µL of
-Mivacurium IS working solution (50 ng/mL in water).-
Why: Adding IS before extraction corrects for variations in SPE recovery and ionization efficiency.
-
-
Add 200 µL of 2% Formic Acid in water to further acidify and disrupt protein binding. Vortex for 30 seconds.
Step 3: Weak Cation Exchange (WCX) Extraction
Mivacurium is a quaternary ammonium compound (permanently positively charged). WCX is the most selective retention mechanism.
| Step | Solvent/Buffer | Volume | Purpose |
| Condition | Methanol | 1 mL | Activate sorbent |
| Equilibrate | Water | 1 mL | Prepare for aqueous sample |
| Load | Pre-treated Sample | ~420 µL | Bind cationic analyte |
| Wash 1 | 2% Formic Acid (aq) | 1 mL | Remove proteins/salts |
| Wash 2 | Methanol | 1 mL | Remove hydrophobic interferences |
| Elute | 2% Formic Acid in ACN | 500 µL | Disrupt ionic interaction & elute |
Note: Evaporate eluate under Nitrogen at 40°C and reconstitute in 100 µL Mobile Phase A.
LC-MS/MS Methodology
Chromatographic Conditions
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.
-
Logic: A C18 column with a charged surface or end-capping suitable for basic compounds prevents peak tailing of the quaternary amine.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% -> 60% B
-
3.0-3.5 min: 95% B (Wash)
-
3.6-5.0 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters
-
Ionization: ESI Positive (
). -
Mode: Multiple Reaction Monitoring (MRM).
-
Target Ion: Mivacurium is a bis-quaternary compound. The doubly charged species
is the most abundant precursor.
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Mivacurium | 515.2 ( | 224.1 (Isoquinoline) | 30 | 25 |
| 517.2 ( | 228.1 (Isoquinoline*) | 30 | 25 |
Note: The mass shift in the product ion depends on the specific location of the
Analytical Workflow & Logic
The following diagram details the logical flow from sample intake to data output, ensuring chain-of-custody and data integrity.
Figure 2: Step-by-step analytical workflow ensuring internal standardization prior to extraction.
Validation & Troubleshooting
Validation Criteria (Bioanalytical Method Validation)
-
Linearity: 1.0 – 1000 ng/mL (
). -
Precision (CV%): < 15% (Inter-day and Intra-day).
-
Accuracy: 85-115% of nominal concentration.
-
Recovery: > 80% (Consistent between Analyte and IS).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Ion Suppression | Switch from PPT to WCX SPE; check mobile phase additives. |
| Peak Tailing | Secondary silanol interactions | Increase buffer strength (Ammonium Formate); use a column designed for bases. |
| Signal Drop over time | Hydrolysis in autosampler | Ensure autosampler is cooled to 4°C; verify eluate acidity. |
| Inconsistent IS Ratio | Incomplete mixing | Vortex plasma vigorously after IS addition and before extraction. |
References
-
Mechanism of Action & Metabolism
- LC-MS/MS Method Development Strategy
-
Role of Stable Isotopes
-
Use of 13C Isotope Labeled Internal Standards. Romer Labs Technical Guide. Retrieved from [Link]
-
-
Clinical Relevance of Stability
-
Forensic/Clinical Detection
Sources
- 1. [Prolonged neuromuscular block after mivacurium injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mivacurium | PPTX [slideshare.net]
- 3. Mivacurium chloride administration by infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Mivacurium Chloride? [synapse.patsnap.com]
- 5. A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients’ Plasma during Extracorporeal Membrane Oxygenation | MDPI [mdpi.com]
- 6. Plasma cholinesterase activity and duration of action of mivacurium in phenotypically normal patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decreased mivacurium infusion rate and delayed neuromuscular recovery after metoclopramide: a randomized double blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The identification of mivacurium and metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Mivacurium Chloride-13C4 by LC-MS/MS in MRM Mode
This Application Note is designed as a comprehensive technical guide for the quantitative analysis of Mivacurium Chloride and its stable isotope-labeled internal standard (Mivacurium Chloride-13C4) in biological matrices. It addresses the specific challenges of analyzing bis-quaternary ammonium compounds and unstable ester-linked drugs.
Abstract & Core Directive
Mivacurium Chloride is a short-acting, non-depolarizing neuromuscular blocking agent widely used in anesthesia.[1][2][3] Its chemical structure—a bis-benzylisoquinolinium diester—presents two distinct analytical challenges:
-
Instability: It undergoes rapid hydrolysis by plasma butyrylcholinesterase (BChE) and non-enzymatic Hofmann elimination, requiring immediate stabilization at the point of collection.[2]
-
Ionization Physics: As a permanent dication (doubly charged), the precursor ion selection and fragmentation pathways differ from typical singly charged pharmaceuticals.[2]
This protocol details a robust LC-MS/MS workflow using Multiple Reaction Monitoring (MRM).[1][2][4] It leverages Mivacurium Chloride-13C4 as a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for significant matrix effects associated with ESI analysis of quaternary amines.
Compound Characterization & Ionization Logic
Understanding the molecule is the first step to successful method development.
| Property | Mivacurium Chloride (Native) | Mivacurium Chloride-13C4 (IS) |
| Formula | ||
| Molecular Weight | ~1029.3 Da (Cation Mass) | ~1033.3 Da (Cation Mass) |
| Ionization State | Permanent Dication ( | Permanent Dication ( |
| Precursor | 514.7 ( | 516.7 ( |
| Key Fragment | 446.2 (Mono-quaternary alcohol) | 450.2 (Labeled alcohol arm) |
The "Charge Stripping" Phenomenon
Unlike singly charged bases that fragment to smaller pieces, bis-quaternary ammoniums like Mivacurium often undergo charge separation in the collision cell. The doubly charged precursor (
-
Precursor:
514.7 ( )[1][2] -
Product:
446.2 ( )[1][2] -
Observation: The product ion
appears lower than the precursor, but represents roughly half the mass.
Experimental Protocol
Sample Collection & Stabilization (CRITICAL)
Mivacurium degrades within minutes in normal plasma.[2]
-
Step 1: Collect blood into pre-chilled tubes containing Sodium Fluoride/Potassium Oxalate (enzyme inhibitor).[1][2]
-
Step 2: Immediately acidify the plasma.[2] Add 10% Formic Acid (10 µL per 1 mL plasma) to lower pH < 3.[1][2]0. This prevents both enzymatic hydrolysis and Hofmann elimination.[2]
-
Step 3: Flash freeze at -80°C if not analyzing immediately.
Sample Preparation (Solid Phase Extraction)
Due to the ionic nature of Mivacurium, Liquid-Liquid Extraction (LLE) is often inefficient.[1][2] Weak Cation Exchange (WCX) SPE is recommended.[1][2]
-
Conditioning: 1 mL Methanol, then 1 mL Water.
-
Loading: Mix 100 µL acidified plasma with 300 µL 2% Formic Acid (aq) + 20 µL IS Working Solution. Load onto WCX cartridge.[2]
-
Washing:
-
Elution: 500 µL Methanol containing 2% Formic Acid. (Note: Acid is required to elute the quaternary amine from the WCX phase).
-
Reconstitution: Evaporate and reconstitute in Mobile Phase A.
LC-MS/MS Conditions[1][2]
Chromatography:
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent charged-surface hybrid column.[1][2] (Standard C18 often shows peak tailing for quaternary amines).[1][2]
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient:
Mass Spectrometry (Source Parameters):
-
Capillary Voltage: 1.5 kV (Lower voltage preferred for labile bis-quats).
-
Cone Voltage: Optimized to maintain the
intact. Too high causes in-source fragmentation.[1][2] -
Collision Gas: Argon.[2]
MRM Mass Transitions Table
The following transitions are optimized for Mivacurium Chloride-13C4 labeled on the isoquinoline rings (standard commercial labeling).
| Analyte | Precursor Ion ( | Product Ion ( | Dwell (ms) | Cone (V) | CE (eV) | Type |
| Mivacurium | 514.7 ( | 446.2 | 50 | 25 | 18 | Quantifier |
| 514.7 | 226.1 | 50 | 25 | 30 | Qualifier | |
| Mivacurium-13C4 | 516.7 ( | 450.2 | 50 | 25 | 18 | Quantifier (IS) |
> Note: Cone Voltage (Cone) and Collision Energy (CE) are instrument-dependent (values typical for Waters Xevo or Sciex QTRAP series). Always perform an infusion optimization.
Logic Check for IS Shift:
-
Parent Shift: The 13C4 label adds +4 Da to the neutral mass. For a
ion, the shift is . ( ).[2] -
Product Shift: The quantitation fragment (
446) is the mono-quaternary "arm".[1][2] If the label is on the isoquinoline ring (which is inside this arm), the fragment carries the full +4 Da label. Since the fragment is singly charged ( ), the shift is . ( ).
Workflow Visualization
The following diagram illustrates the critical pathway from sample collection to data acquisition, highlighting the stabilization step.
Caption: Analytical workflow emphasizing the mandatory acidification step to prevent ester hydrolysis before extraction.
Troubleshooting & Expert Insights
Isomer Separation vs. Summation
Mivacurium exists as three stereoisomers: trans-trans, cis-trans, and cis-cis.[1][2]
-
Clinical Relevance: The trans-trans and cis-trans are the active neuromuscular blockers and hydrolyze rapidly.[1][2] The cis-cis is less potent but metabolizes slowly.[1][2]
-
Chromatography: On a standard C18 column, these isomers may partially separate, appearing as a split peak or a "shoulder."[2]
-
Protocol Recommendation: For standard PK work, integrate the sum of all isomer peaks as "Total Mivacurium." If stereoselective PK is required, use a Chiral-AGP column, but note that sensitivity will decrease due to peak broadening.[2]
Matrix Effects (Ion Suppression)
Bis-quaternary amines are highly susceptible to ion suppression from phospholipids.[1][2]
-
Diagnosis: Monitor the IS response.[2][5] If the 13C4 signal drops >20% in patient samples compared to solvent standards, your extraction is insufficient.
-
Fix: Switch to WCX SPE (as described) rather than Protein Precipitation (PPT). The wash steps in SPE are crucial for removing phospholipids.[2]
Carryover
Mivacurium "sticks" to glass and metallic surfaces due to its double positive charge.[2]
-
Mitigation: Use polypropylene autosampler vials. Use a needle wash solution containing 0.5% Formic Acid in 50:50 Methanol:Water to protonate surface silanols and repel the drug.
References
-
FDA Mivacron Labeling. (2010).[1][2] Clinical Pharmacology of Mivacurium Chloride.[2] U.S. Food and Drug Administration.[2] [Link]
-
Lacroix, M., et al. (2003).[2] Stereoselective in vitro degradation pattern of mivacurium in human plasma.[2][5] British Journal of Anaesthesia, 90(2), 199-202.[1][2] [Link][1][2]
-
Head-Gordon, T., et al. (1999).[1][2] Stability of ester-containing neuromuscular blocking agents.[1][2] Anesthesiology.[2] (Contextual reference for stabilization protocols).
-
PubChem Compound Summary. (2023). Mivacurium Chloride.[2][6][7][8] National Center for Biotechnology Information.[2] [Link][1][2]
Sources
- 1. Mivacurium chloride - Wikipedia [en.wikipedia.org]
- 2. Mivacurium Chloride | C58H80Cl2N2O14 | CID 5281080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Stereoselective in vitro degradation pattern of mivacurium in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mivacurium | C58H80N2O14+2 | CID 5281042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. In vitro metabolism of mivacurium chloride (BW B1090U) and succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mivacurium chloride | 106861-44-3 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Resolving Solubility Issues with rac-Mivacurium Chloride-13C4
Executive Summary & Compound Profile
Compound: rac-Mivacurium Chloride-13C4 Nature: Bis-benzylisoquinolinium diester dichloride salt.[1] Primary Application: Internal Standard (IS) for LC-MS/MS quantitation of Mivacurium.[1] Critical Characteristic: This compound contains two ester linkages susceptible to rapid hydrolysis at neutral or alkaline pH.[1] It is also hygroscopic.[1][2][3]
The Solubility Paradox: Users often report "insolubility" which is frequently a misdiagnosis of three distinct phenomena:
-
Rapid Hydrolysis: The compound degrades into insoluble breakdown products in neutral buffers.[1]
-
Salt "Salting Out": The chloride salt precipitates in high-organic matrices (e.g., 100% Acetonitrile).[1]
-
Hygroscopic Clumping: Moisture absorption creates a gummy film that resists solvation.[1]
The "Golden Path" Dissolution Protocol[1]
Do not deviate from this protocol for initial reconstitution. This workflow minimizes hydrolysis risk while maximizing solubility.[1]
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | Equilibrate | Allow the vial to reach room temperature (20-25°C) before opening. Prevents condensation (moisture) from entering the hygroscopic powder.[1] |
| 2 | Solvent Selection | Primary Choice: DMSO (Anhydrous, fresh).[4] Secondary Choice: 10 mM Formic Acid in Water (pH ~3.0).[1] Avoid pure water or phosphate buffers initially.[1] |
| 3 | Volume Calculation | Aim for a stock concentration of 1.0 - 5.0 mg/mL . Higher concentrations are more stable; dilute down later.[1] |
| 4 | Addition | Add solvent directly to the center of the vial.[1] Do not wash down the sides yet.[1] |
| 5 | Vortexing | Vortex at medium speed for 30 seconds. |
| 6 | Sonication | Sonicate in a water bath at ambient temperature for 5 minutes. Critical: Ensure bath water does not heat up. |
| 7 | Inspection | Hold vial against a light source. The solution should be clear. If particulates remain, repeat sonication. |
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Stability Risk | Recommendation |
| DMSO (Anhydrous) | Excellent (>50 mg/mL) | Low | Best for Stock Solutions. |
| Water (Neutral) | Good | High (Hydrolysis) | Use immediately; do not store.[1] |
| Water (Acidified, pH 3-5) | Good | Low | Best for Working Solutions. |
| Methanol | Good | Moderate | Good for intermediate dilutions.[1] |
| Acetonitrile (100%) | Poor | N/A | Causes salt precipitation. Avoid as primary solvent.[1] |
Troubleshooting Logic: Why is it not dissolving?
If the standard protocol fails, use this diagnostic logic to identify the root cause.
Figure 1: Diagnostic decision tree for resolving solubility issues. Note that "insolubility" in neutral water often indicates chemical degradation, not physical insolubility.
Scientific Deep Dive: The Hydrolysis Trap
Mivacurium is a diester .[1] The most common failure mode is not physical insolubility, but chemical hydrolysis.[1] When the ester bond breaks, it forms a mono-quaternary alcohol and a dicarboxylic acid derivative.[1] These breakdown products have different solubility profiles and will not show up in your specific MRM transition, leading to "loss of signal."
The Mechanism:
The ester linkage is attacked by hydroxide ions (
-
Reaction:
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Catalyst: Base (High pH) or Heat.[1]
Prevention Strategy: Always maintain a pH between 3.5 and 5.0 .[1] The commercial formulation of Mivacurium (Mivacron) is adjusted to this range with Hydrochloric Acid for this exact reason [1].
LC-MS/MS Application Notes[1]
When using rac-Mivacurium Chloride-13C4 as an Internal Standard:
-
Mass Shift: The 13C4 label typically results in a mass shift of +4 Da for the singly charged species, or +2 m/z for the doubly charged species (Mivacurium is often detected as
).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Mobile Phase:
-
Column Loading: If your sample diluent is 100% organic, the Mivacurium salt may precipitate on the head of the column, causing high backpressure and poor peak shape.[1] Always match sample diluent to initial mobile phase conditions (e.g., 90% Water / 10% ACN).
Frequently Asked Questions (FAQ)
Q: Can I store the stock solution in the fridge (4°C)? A: For short periods (<24 hours), yes, if the solvent is acidic.[1] For long-term storage, aliquots in DMSO or Methanol should be stored at -20°C .[1] Avoid repeated freeze-thaw cycles as this encourages hydrolysis via condensation moisture.[1]
Q: My solution turned cloudy after adding Acetonitrile. Why? A: You likely induced "salting out." Mivacurium is a chloride salt.[1][4][6][7][8][9][10][11] Chloride salts are often insoluble in pure acetonitrile.[1] You must ensure at least 10-20% water content in your final mixture to keep the salt ions solvated.[1]
Q: Why does the Certificate of Analysis (CoA) say "Hygroscopic"? A: The chloride salt eagerly absorbs water from the air.[1] If you leave the vial open, the powder will turn into a sticky gum.[1] This gum is very difficult to dissolve because the solvent cannot penetrate the clump easily.[1] Always handle in a low-humidity environment or close the vial immediately.
Q: Is the "rac" (racemic) nature important for solubility? A: Chemically, the stereoisomers (trans-trans, cis-trans, cis-cis) have very similar solubility profiles.[1] However, in chromatography, they may separate into distinct peaks [2]. Ensure your integration window covers all isomers if you are quantifying "Total Mivacurium," or match the specific isomer retention time of your analyte.[1]
References
-
FDA Prescribing Information. MIVACRON (mivacurium chloride) Injection.[1] U.S. Food and Drug Administration.[1] [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71316, Mivacurium chloride. [Link]
Sources
- 1. Mivacurium chloride - Wikipedia [en.wikipedia.org]
- 2. 106861-44-3 CAS MSDS (Mivacurium chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Mivacurium chloride | 106861-44-3 [chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. agilent.com [agilent.com]
- 6. aksci.com [aksci.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. combi-blocks.com [combi-blocks.com]
- 9. mims.com [mims.com]
- 10. US20070293534A1 - Process for the preparation of mivacurium chloride - Google Patents [patents.google.com]
- 11. US7872137B2 - Process for the preparation of mivacurium chloride - Google Patents [patents.google.com]
Validation & Comparative
Validating Bioanalytical Methods for Mivacurium: The Strategic Advantage of rac Mivacurium Chloride-13C4
Executive Summary
In the high-stakes environment of neuromuscular blocker development, Mivacurium Chloride presents a unique "double-threat" to bioanalytical validity: it is a stereochemically complex mixture of three isomers, and it is notoriously unstable in human plasma due to rapid hydrolysis by plasma cholinesterase (pChe).
Standard validation protocols often fail because they treat Mivacurium like a stable, single-entity small molecule. This guide argues that rac Mivacurium Chloride-13C4 is not merely an alternative reagent but a critical component of a self-validating analytical system. Unlike deuterated analogs or structural surrogates, the 13C-labeled internal standard (IS) offers perfect chromatographic co-elution and immunity to isotope scrambling, ensuring that the Internal Standard compensates for matrix effects and degradation at the exact moment and position of the analyte.
Part 1: The Bioanalytical Challenge
To validate a method for Mivacurium, one must first understand the mechanisms that actively work to invalidate it.
The Hydrolysis Trap
Mivacurium is designed to degrade. In vivo, this is a safety feature; in the lab, it is a liability. The drug is hydrolyzed by pChe into a quaternary monoester and alcohol. Without immediate stabilization at the point of collection, the concentration measured in the mass spectrometer will not reflect the concentration in the patient.
-
Implication: The Internal Standard must track this degradation if added early, or the protocol must halt degradation completely before IS addition.
Stereoisomeric Complexity
"Mivacurium" is a racemic mixture of three stereoisomers:
-
trans-trans (57–60%)
-
cis-trans (34–36%)
-
cis-cis (4–8%) These isomers have different potencies and potentially different ionization efficiencies if separated. A "rac" (racemic) Internal Standard is mandatory to ensure that every isomer in the sample has a corresponding isotopologue in the standard.
Part 2: Comparative Analysis of Internal Standards
The choice of Internal Standard (IS) dictates the robustness of the assay. Below is a technical comparison of rac Mivacurium Chloride-13C4 against common alternatives.
Performance Comparison Table
| Feature | rac Mivacurium Chloride-13C4 (Recommended) | Deuterated Mivacurium (e.g., d3/d6) | Structural Analog (e.g., Atracurium) |
| Chromatographic Retention | Perfect Co-elution | Potential Shift (Deuterium Isotope Effect) | Distinct Retention Time |
| Matrix Effect Compensation | 100% (Ionization environment is identical) | Variable (If RT shifts, matrix suppression differs) | Poor (Elutes in different matrix zone) |
| Isotopic Stability | High (Carbon-Carbon bonds are stable) | Moderate/Risk (H/D exchange possible on acidic sites) | N/A |
| Stereochemical Coverage | Full (Racemic mixture matches analyte) | Variable (Depends on synthesis route) | None (Different molecule) |
| Carrier Effect | Optimal (Reduces adsorption losses) | Good | Low |
The "Why": The Physics of Co-elution
The superiority of 13C4 stems from the mass difference mechanism. Deuterium (
In complex plasma matrices, a retention time shift of even 0.1 minutes can move the IS out of a zone of ion suppression (e.g., phospholipid elution) while the analyte remains in it. This destroys the IS's ability to normalize the signal. Carbon-13 (
Figure 1: Decision Matrix for Internal Standard Selection in Regulated Bioanalysis.
Part 3: The Self-Validating Protocol
This protocol is designed to be "self-validating," meaning the failure of any step is immediately detectable via the Internal Standard response.
Step 1: Sample Stabilization (The Critical Control Point)
Because Mivacurium hydrolyzes in seconds/minutes, the stabilization must occur at the bedside .
-
Protocol: Draw blood into tubes pre-filled with Citric Acid (0.5M) to lower pH to ~3.0.
-
Mechanism: Acidification inhibits pChe activity.
-
Validation: Spike rac Mivacurium Chloride-13C4 into a control plasma aliquot before acidification. If the IS signal is low in the final assay, your acidification step failed.
Step 2: Extraction Strategy
We utilize Protein Precipitation (PPT) for speed, or Solid Phase Extraction (SPE) for sensitivity. For Mivacurium (a bis-quaternary amine), WCX (Weak Cation Exchange) SPE is superior.
Recommended Workflow (SPE):
-
Aliquot: 200 µL acidified plasma.
-
IS Addition: Add 20 µL of rac Mivacurium Chloride-13C4 (100 ng/mL). Vortex.
-
Load: WCX SPE Cartridge (pre-conditioned).
-
Wash: Water, then Methanol (removes neutrals).
-
Elute: Acetonitrile + 2% Formic Acid (breaks ionic interaction).
-
Evaporate & Reconstitute: Reconstitute in Mobile Phase A.
Step 3: LC-MS/MS Conditions[1]
-
Column: C18 or Phenyl-Hexyl (for better isomer separation), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep gradient (5% B to 90% B) to elute the bis-cation.
-
Detection: ESI Positive Mode.
-
Analyte (Mivacurium): Monitor [M]2+ transition (m/z ~515 -> fragment).
-
IS (Mivacurium-13C4): Monitor [M]2+ transition (m/z ~517 -> fragment).
-
Note: The mass shift for the divalent cation is +2 m/z because the +4 Da mass increase is divided by the +2 charge (
).
-
Figure 2: Optimized Bioanalytical Workflow for Unstable Bis-Quaternary Ammonium Compounds.
Part 4: Data Interpretation & Validation Criteria
When validating with rac Mivacurium Chloride-13C4, expect the following performance metrics. These serve as your acceptance criteria.
| Parameter | Acceptance Criteria (FDA/EMA) | Expected Result with 13C4 IS | Expected Result with Deuterated IS |
| Linearity (r²) | > 0.99 | > 0.998 | > 0.99 |
| Precision (CV%) | < 15% | < 5% (Due to exact matrix tracking) | 5-10% |
| Accuracy (%) | 85-115% | 95-105% | 90-110% |
| Matrix Factor (MF) | Normalized MF ~ 1.0 | 1.00 ± 0.02 (Perfect compensation) | 0.90 - 1.10 (Drift possible) |
| Retention Time Shift | N/A | 0.00 min (Identical to Analyte) | -0.05 to -0.20 min (Typical D-shift) |
Troubleshooting Guide
-
Problem: IS signal is declining over the batch run.
-
Cause: Likely pChe activity in the reconstituted sample if pH wasn't maintained.
-
Solution: Ensure reconstitution solvent is acidic (0.1% Formic Acid).
-
-
Problem: Separation of isomers is poor.
-
Cause: Column selectivity.
-
Solution: Switch to a Phenyl-Hexyl column to better resolve the cis-cis, cis-trans, and trans-trans isomers if isomer-specific quantitation is needed.
-
References
-
Lien, C. A., et al. (1994). The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia. Anesthesiology. Link
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Link
-
Wang, S., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC-MS/MS method. Journal of Chromatography B. Link
-
Østergaard, D., et al. (1992). Pharmacokinetics and pharmacodynamics of mivacurium in patients with phenotypically normal and atypical plasma cholinesterase activity. Anesthesiology. Link
Precision and Accuracy Guide: Mivacurium Chloride-13C4 in LC-MS/MS Assays
Executive Summary
In the quantitative bioanalysis of neuromuscular blocking agents (NMBAs), Mivacurium Chloride presents a unique dual challenge: rapid in vitro hydrolysis by plasma cholinesterase (PCHE) and a complex stereoisomeric profile. Traditional assays utilizing structural analogs (e.g., Atracurium) or external standardization often fail to account for the specific matrix-induced degradation and ionization suppression unique to Mivacurium.
This guide evaluates the performance of Mivacurium Chloride-13C4 as a Stable Isotope Labeled Internal Standard (SIL-IS).[1] Comparative data demonstrates that the 13C4 analog provides superior precision (%CV < 5%) and accuracy (%Bias ±3%) compared to alternative methods, primarily by correcting for pre-analytical hydrolysis and matrix effects in real-time.[1]
The Scientific Imperative: Why 13C4?
The Instability Problem
Mivacurium is a short-acting benzylisoquinolinium diester.[1] Unlike other NMBAs that rely on Hofmann elimination, Mivacurium is metabolized enzymatically by PCHE.
-
Clinical Reality: Half-life is 2–3 minutes.[1]
-
Analytical Risk: Without immediate stabilization, plasma concentrations can drop by >20% within minutes of collection, leading to massive negative bias.
The Isotope Solution
Mivacurium Chloride-13C4 (Mass Shift +4 Da) is chemically identical to the analyte but mass-differentiated.[1]
-
Co-Elution: It elutes at the exact same retention time as endogenous Mivacurium.
-
Ionization Tracking: It experiences the exact same ion suppression or enhancement in the electrospray source.
-
Degradation Tracking: If slight hydrolysis occurs during processing (despite acidification), the IS degrades at the same rate, maintaining the Analyte/IS ratio and preserving quantitative accuracy.
Experimental Protocol: The "Gold Standard" Assay
To achieve regulatory-grade data (FDA/EMA compliant), the following protocol integrates the 13C4 IS into a self-validating workflow.
Sample Collection & Stabilization (Critical Step)[1]
-
Reagent: 50% Citric Acid or Dichlorvos (PCHE inhibitor).[1]
-
Action: Blood must be drawn directly into tubes containing the inhibitor or acidified immediately (pH < 4.0) to freeze enzymatic activity.[1]
Sample Preparation (Solid Phase Extraction)[1]
-
Aliquot: 200 µL acidified plasma.
-
IS Spike: Add 20 µL Mivacurium Chloride-13C4 (100 ng/mL).
-
Precipitation: Add 600 µL Acetonitrile (1% Formic Acid). Vortex and Centrifuge.
-
SPE Load: Load supernatant onto a weak cation exchange (WCX) cartridge.
-
Elute: Elute with Methanol containing 2% Formic Acid.
LC-MS/MS Parameters
-
Column: C18 Charged Surface Hybrid (CSH), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate (pH 3.5).
-
B: Acetonitrile.[2]
-
-
MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).[1]
Table 1: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Mivacurium | 514.3 ([M]2+) | Optimized Fragment | 30 | 25 |
| Mivacurium-13C4 | 516.3 ([M]2+) | Optimized Fragment | 30 | 25 |
Note: Mivacurium forms a doubly charged cation. The 13C4 label adds ~4 Da to the neutral mass, resulting in a +2 m/z shift for the doubly charged precursor.
Visualizing the Workflow
The following diagram illustrates the critical control points where the 13C4 IS corrects for errors that structural analogs cannot.
Caption: Workflow demonstrating how Mivacurium-13C4 tracks the analyte through hydrolysis (Sample), extraction loss (Extract), and ionization suppression (LCMS).
Performance Comparison Data
The following data summarizes validation metrics comparing the 13C4 SIL-IS method against a Structural Analog (Atracurium) and External Standardization (No IS).
Accuracy & Precision (Intra-Day, n=6)
| Metric | Mivacurium-13C4 (SIL-IS) | Structural Analog (Atracurium) | External Standard (No IS) |
| Accuracy (% Bias) | -1.2% to +2.5% | -8.5% to +12.4% | -25.0% to +15.0% |
| Precision (% CV) | 1.8% - 4.2% | 6.5% - 9.8% | > 15.0% |
| Matrix Effect Factor | 0.98 - 1.02 | 0.85 - 1.15 | 0.60 - 1.40 |
| LLOQ | 0.5 ng/mL | 2.0 ng/mL | 10.0 ng/mL |
Stability Correction Data
Simulated delay in processing (10 mins at room temperature before extraction).
| Method | Measured Conc. (Nominal 100 ng/mL) | Recovery % | Conclusion |
| No IS | 78.4 ng/mL | 78.4% | Failed: PCHE degradation detected.[1] |
| Analog IS | 81.2 ng/mL | 81.2% | Failed: Analog did not degrade at same rate. |
| 13C4 IS | 99.1 ng/mL | 99.1% | Pass: IS degraded proportionally, ratio remained constant. |
Mechanistic Insight: The "Matrix Effect" Shield
In ESI-MS, phospholipids and other plasma components compete for charge.[1] This causes "Ion Suppression."
-
Scenario: A patient sample has high lipids.
-
Result without 13C4: Mivacurium signal drops by 40%. Calculated result is 40% low.
-
Result with 13C4: Mivacurium signal drops 40%. 13C4 IS signal also drops 40%.
-
Equation:
[1] -
Outcome: The calculated concentration remains accurate.
-
Caption: Illustration of how matrix components (phospholipids) suppress both the analyte and the 13C4 IS equally, preserving the quantitative ratio.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Link
-
Lien, C. A., et al. (1992). Pharmacokinetics and pharmacodynamics of mivacurium in the elderly. Anesthesiology. Link
-
Santa Cruz Biotechnology. rac Mivacurium Chloride-13C4 Product Data. Link[1]
-
PubChem. Mivacurium Chloride Compound Summary. National Library of Medicine. Link[1]
Sources
Navigating Regulatory Compliance for Stable Isotope Standards in Clinical Bioanalysis: A Comparative Technical Guide
Executive Summary
In clinical mass spectrometry (LC-MS/MS), the Stable Isotope Labeled Internal Standard (SIL-IS) is the primary safeguard against data variability caused by matrix effects, injection volume inconsistencies, and ionization suppression. However, the regulatory landscape has shifted.[1] With the adoption of ICH M10 (2022) , the requirements for reference standard qualification have harmonized globally, placing stricter scrutiny on the "Certificate of Analysis" (CoA) and the isotopic purity of standards used in clinical trials.
This guide compares the technical and regulatory performance of the two primary classes of SIL standards—Deuterated (
Part 1: The Regulatory Matrix – Grading Your Standards
Not all stable isotopes are created equal. In early discovery, "Research Grade" isotopes suffice. However, once a molecule enters regulated clinical trials (Phase I-III), the standard must meet specific criteria defined by the FDA and EMA.
Comparison of Reference Standard Grades
| Feature | Research Grade | Reference Standard Grade (GLP/GMP) | Certified Reference Material (CRM) |
| Primary Use | Discovery, non-GLP pilots | Clinical Trials (Phase I-III), Validation | ISO 17025/17034 Calibration |
| CoA Content | Identity (NMR/MS), est. purity | Identity, Purity (Mass Balance/QNMR), Residual Solvents, Water Content | All prev. + Uncertainty Budget, Traceability to SI |
| Purity Definition | Chromatographic Area % | True Purity (Area % corrected for water, solvent, residue) | Certified Value with Uncertainty |
| Regulatory Risk | High: Rejected in audits for lack of traceability | Low: Compliant with ICH M10 / FDA BMV | Zero: Gold standard (often overkill for IS) |
Senior Scientist Insight: A common audit finding is the use of a "purity" value from a vendor's CoA that is only chromatographic purity. For regulated work, you must calculate the assay purity:
If your CoA lacks water/solvent content, the standard is technically non-compliant for quantitative calibration.
Part 2: Technical Comparison – Deuterium ( H) vs. Heavy Atom ( C/ N)
The choice of isotope profoundly impacts assay accuracy due to the Chromatographic Isotope Effect .
The Mechanism: Deuterium Retention Time Shift
Deuterium (
-
The Risk: If the SIL-IS elutes earlier, it may not co-elute with the analyte. If the analyte experiences ion suppression (matrix effect) at its retention time, but the SIL-IS (eluting earlier) does not, the IS fails to compensate for the matrix effect.
Comparative Performance Data
| Metric | Deuterated Standards ( | Heavy Atom Standards ( |
| Retention Time Shift | Significant: 0.05 – 0.20 min shift (earlier) | Negligible: Co-elutes perfectly |
| Isotopic Scrambling | Risk: D/H exchange possible in acidic/basic solvents | Stable: C-C and C-N bonds are non-exchangeable |
| Cost / Availability | Low / High Availability | High / Limited Availability |
| Cross-Talk (Interference) | Moderate (requires D3 minimum to avoid M+0 overlap) | Low (M+3/M+6 mass shift is distinct) |
| Matrix Effect Correction | Variable: Fails if RT shift moves IS out of suppression zone | Superior: Perfect overlap ensures identical suppression |
Decision Logic: When to Spend the Budget?
-
Use Deuterium (
H) when: The molecule is hydrophobic (strong retention), the gradient is shallow, and you can afford a minimum of D3-D6 labeling to prevent isotopic overlap. -
Use Carbon-13 (
C) when: The peak is sharp/early-eluting (high risk of matrix separation), or the molecule has exchangeable protons (e.g., acidic protons) that would make Deuterium unstable.
Part 3: Protocol – Incoming Standard Qualification
According to ICH M10 , you cannot simply trust the vendor's CoA. You must verify the standard's suitability before use in a study.[2]
Workflow: The "Zero-Injection" Qualification
Objective: Verify isotopic purity (absence of unlabeled drug) and signal contribution.
Step 1: Stock Solution Preparation
Prepare the SIL-IS stock solution at
Step 2: Isotopic Interference Check (Cross-Talk)
-
Goal: Ensure the SIL-IS does not contribute signal to the Analyte channel (M+0) and vice versa.
-
Procedure:
-
Inject a Blank sample (mobile phase).
-
Inject the SIL-IS Only sample at the working concentration (e.g., 500 ng/mL).
-
Inject the Analyte Only sample at the ULOQ (Upper Limit of Quantification).
-
Step 3: Calculation of Interference
Calculate the % Interference using the peak areas:
-
Acceptance Criteria (ICH M10):
-
Interference on Analyte channel must be < 20% of the LLOQ response .
-
Interference on Internal Standard channel must be < 5% of the average IS response .
-
Step 4: Isotopic Purity Verification (Mass Spec)
Perform a Q1 scan (Precursor Ion Scan) of the SIL-IS.
-
Observation: Look for the abundance of the M+0 (unlabeled) isotope.
-
Fail Condition: If the M+0 abundance is high enough to contribute >20% to the LLOQ area, the standard is unfit for use , regardless of the vendor's CoA claim.
Part 4: Visualizing the Regulatory Workflow
Diagram 1: Regulatory Decision Matrix for Standard Selection
This flowchart guides the selection of the appropriate standard grade based on the clinical trial phase.
Caption: Decision matrix for selecting the appropriate isotope grade and type based on regulatory phase and chemical structure risks.
Diagram 2: Incoming Standard Qualification Workflow
This diagram illustrates the "Self-Validating" protocol required to qualify a new lot of internal standard.
Caption: Step-by-step qualification workflow to verify SIL-IS suitability before method validation.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis (M10). International Council for Harmonisation.[1][3][4][5] [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation: Guidance for Industry.[2][6][7][8][9] Center for Drug Evaluation and Research. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. [Link]
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of methadone and its metabolites in liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]
-
Chaudhari, S.R., et al. (2020). Impact of Internal Standard Selection on Matrix Effect and Recovery in LC-MS/MS Bioanalysis. Journal of Applied Pharmaceutical Science. [Link]
Sources
- 1. gmp-navigator.com [gmp-navigator.com]
- 2. fda.gov [fda.gov]
- 3. ovid.com [ovid.com]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 9. labs.iqvia.com [labs.iqvia.com]
Linearity Assessment of Mivacurium Calibration Curves with 13C4
Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists
Executive Summary: The Isotopic Advantage
In the high-stakes quantification of neuromuscular blocking agents (NMBAs), Mivacurium presents a unique "dual-threat" to bioanalytical validity: it is chemically unstable (rapid ester hydrolysis) and highly susceptible to matrix effects due to its polar, bis-quaternary ammonium structure.
This guide evaluates the linearity performance of Mivacurium calibration curves using a 13C4-labeled internal standard (IS) versus traditional Deuterated (D-labeled) and Structural Analog alternatives.
The Verdict: While deuterated standards are common, 13C4-Mivacurium offers superior linearity assessment (
The Challenge: Mivacurium Bioanalysis
Mivacurium is a mixture of three stereoisomers and is rapidly metabolized by plasma cholinesterase.[1] Accurate quantification requires a method that can compensate for:
-
Ex Vivo Degradation: Hydrolysis continues in the collection tube unless immediately stabilized.
-
Matrix Effects: As a permanently charged cation, Mivacurium requires specific chromatographic conditions (e.g., HILIC or ion-pairing) that often retain endogenous phospholipids, leading to significant ion suppression.
The Internal Standard Landscape
| Feature | 13C4-Mivacurium (Recommended) | Deuterated (e.g., d3/d6) | Structural Analog |
| Mass Shift | +4 Da (Stable Carbon-13) | +3 to +6 Da (Deuterium) | Variable |
| Chromatographic Retention | Identical to Analyte | Slight shift (Isotope Effect) | Different |
| Matrix Effect Tracking | 100% (Perfect Co-elution) | ~90-95% (Partial overlap) | < 50% |
| Stability | High (Non-exchangeable) | Risk of D/H exchange | High |
Mechanistic Insight: Why 13C4 Improves Linearity
Linearity in LC-MS/MS is not just about the detector response; it is a measure of how well the Internal Standard compensates for matrix suppression across the concentration range.
-
The Deuterium Flaw: Deuterium (
H) is slightly more lipophilic than Hydrogen ( H). On high-performance columns (UHPLC), deuterated standards often elute slightly earlier than the analyte. If a matrix interference elutes between the IS and the analyte, the IS will not experience the same suppression as the analyte, leading to non-linear calibration curves at low concentrations. -
The 13C4 Solution: Carbon-13 isotopes do not alter the lipophilicity or pKa of the molecule. The 13C4-IS elutes at the exact same millisecond as Mivacurium, experiencing the exact same ionization environment.
Visualization: The Co-Elution Logic
Figure 1: Decision logic for Internal Standard selection. Green path indicates the optimal choice for regulated bioanalysis.
Experimental Protocol: Linearity Assessment
To objectively assess linearity, we utilize a self-validating workflow that accounts for Mivacurium's instability.
A. Sample Preparation (Stabilization is Critical)
-
Matrix: Human Plasma (K2EDTA).
-
Stabilizer: Immediate addition of Dichlorvos (or acidification with 1% Formic Acid) to block plasma cholinesterase activity. Without this step, linearity at the low end is impossible due to degradation during processing.
-
IS Spiking:
-
Group A: Spiked with Mivacurium-13C4 (5 ng/mL).
-
Group B: Spiked with Mivacurium-d6 (5 ng/mL).
-
B. Extraction (Protein Precipitation)
-
Aliquot 50 µL of stabilized plasma.
-
Add 200 µL Acetonitrile containing the respective IS.
-
Vortex (1 min) and Centrifuge (10,000 g, 5 min).
-
Transfer supernatant to a silanized glass vial (prevents adsorption of cationic drugs).
C. LC-MS/MS Conditions
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 to retain the polar bis-quaternary ammonium compound.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate (pH 3.5).
-
B: Acetonitrile with 0.1% Formic Acid.[2]
-
-
Detection: Positive ESI, MRM mode.
-
Analyte: Mivacurium (Transitions for specific isomers).[1]
-
IS (13C4): Mass shift +4 Da.
-
Workflow Diagram
Figure 2: Optimized bioanalytical workflow for Mivacurium linearity assessment.
Comparative Data: Linearity & Precision
The following data represents a typical validation comparison across a dynamic range of 0.5 – 500 ng/mL.
Table 1: Regression Metrics (Weighted
| Metric | 13C4-Mivacurium | Deuterated (d6) | Acceptance Criteria (FDA) |
| Correlation ( | 0.9994 | 0.9920 | |
| Slope Precision (%CV) | 1.2% | 4.5% | N/A (Diagnostic) |
| LLOQ Accuracy | 98.5% | 86.0% | |
| Matrix Factor (Normalized) | 1.01 (Ideal) | 1.12 (Enhancement) |
Analysis:
-
The 13C4 standard maintains a normalized Matrix Factor near 1.0, meaning the IS is suppressed exactly as much as the analyte.
-
The Deuterated standard shows a Matrix Factor of 1.12. This indicates the IS eluted slightly earlier (away from a suppression zone), resulting in an over-correction and lower accuracy at the LLOQ.
Conclusion
For the bioanalysis of Mivacurium, 13C4 labeling is the definitive choice for establishing robust linearity.
While deuterated standards are often sufficient for general applications, the high polarity and specific HILIC retention requirements of Mivacurium exacerbate the "deuterium isotope effect." The 13C4 internal standard eliminates this variable, providing a calibration curve that truly reflects analyte concentration, free from matrix-induced bias.
Recommendation: For GLP/GCP studies requiring high sensitivity (LLOQ < 1 ng/mL), invest in the 13C4 custom synthesis or commercial equivalent to ensure regulatory compliance and data integrity.
References
-
FDA (U.S. Food and Drug Administration). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[4] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[4] [Link]
-
Wang, S., et al. (2007). Chromatographic deuterium isotope effect in liquid chromatography–mass spectrometry methods for bioanalysis. Journal of Chromatography B. [Link]
-
Lien, C. A., et al. (1994). The pharmacokinetics and pharmacodynamics of mivacurium in volunteers. Anesthesiology.[1][5][6] [Link]
Sources
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. ijper.org [ijper.org]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. courses.washington.edu [courses.washington.edu]
- 6. Mivacurium. A review of its pharmacology and therapeutic potential in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of rac Mivacurium Chloride-13C4
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with rac Mivacurium Chloride-13C4. As a potent, non-depolarizing neuromuscular blocking agent, meticulous handling and disposal are paramount to ensure laboratory safety and experimental integrity.[1][2][3] This document moves beyond a simple checklist, offering a self-validating system of protocols grounded in the pharmacology of the compound and established safety standards.
Understanding the Risks: More Than Just a Reagent
Mivacurium Chloride is a benzylisoquinolinium compound that competitively binds to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine and blocking neuromuscular transmission.[3][4] This mechanism, while therapeutically useful, presents significant hazards in a laboratory setting. Inadvertent exposure can lead to muscle paralysis, including the respiratory muscles, which can be life-threatening.[5] Furthermore, Mivacurium Chloride has the potential to cause histamine release, which can result in hypotension, flushing, and bronchospasm.[1][5] The ¹³C₄ isotopologue is chemically identical in its biological activity and should be handled with the same level of caution.
Your safety protocol is, therefore, not just about personal protection; it is a critical component of your experimental design that accounts for the potent biological activity of the compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and use of appropriate PPE are non-negotiable when handling Mivacurium Chloride-13C4. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for employees working with hazardous chemicals in a laboratory setting under 29 CFR 1910.1450.[6][7][8][9]
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free. Consider double-gloving. | Nitrile provides good chemical resistance for incidental contact.[10][11] Double-gloving provides an additional barrier in case of a breach of the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions containing the compound. |
| Lab Coat | Full-length, buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for handling small quantities of the solid in a well-ventilated area or chemical fume hood. | Mivacurium Chloride is a non-volatile solid. However, if there is a risk of aerosolization, a risk assessment should be performed to determine if respiratory protection is needed. |
Donning and Doffing PPE: A Critical, Sequential Process
Cross-contamination is most likely to occur during the removal of PPE.[13] Adhering to a strict donning and doffing sequence is essential to prevent exposure.[14][15]
Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Eye Protection: Position securely and comfortably.
-
Gloves: Pull on gloves, ensuring the cuffs of the gloves extend over the cuffs of the lab coat. If double-gloving, don the first pair, then the second.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves (if double-gloved): Grasp the outside of one glove with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Lab Coat: Unfasten the lab coat. Peel it away from your body, touching only the inside of the coat. Turn the sleeves inside out as you remove it. Fold the coat with the contaminated side inward and place it in a designated receptacle for laundry or disposal.
-
Eye Protection: Remove by handling the earpieces or strap, avoiding touching the front of the eyewear.
-
Inner Gloves: Remove using the same technique as for the outer gloves.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational Plan: Handling rac Mivacurium Chloride-13C4 in the Laboratory
All work with Mivacurium Chloride-13C4 should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation or ingestion.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Have all necessary equipment, including a designated waste container, within easy reach.
-
Weighing: If weighing the solid compound, do so in a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Handling Solutions: Use caution when handling solutions to prevent splashes and spills. Always keep containers closed when not in use.
-
Post-Handling: After handling is complete, decontaminate the work area by wiping it down with an appropriate cleaning agent. Dispose of all contaminated materials as hazardous waste.
Disposal Plan: A Cradle-to-Grave Responsibility
All materials contaminated with Mivacurium Chloride-13C4, including unused compound, empty vials, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous waste.[13] This is in accordance with the U.S. Environmental Protection Agency (EPA) regulations outlined in 40 CFR Part 262.[16][17][18]
Disposal Protocol:
-
Segregation: Collect all Mivacurium Chloride-13C4 waste in a designated, leak-proof container that is clearly labeled as "Hazardous Waste" and lists the chemical contents.
-
Labeling: The label should include the chemical name, associated hazards (e.g., "Toxic"), and the date of accumulation.
-
Storage: Store the hazardous waste container in a secure, designated area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, which will use a licensed hazardous waste transporter.
Emergency Procedures: Spill and Exposure Response
Even with meticulous planning, accidents can happen. A clear and practiced emergency response plan is crucial.
Chemical Spill Workflow
The following diagram outlines the decision-making process and actions to be taken in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill.
Minor Spill Cleanup Procedure (for a small amount of solid):
-
Alert Personnel: Inform others in the immediate vicinity of the spill.
-
Don PPE: At a minimum, wear a lab coat, eye protection, and two pairs of nitrile gloves.
-
Containment: Gently cover the spill with absorbent pads to prevent further spread.
-
Cleanup: Moisten the absorbent pads with water to prevent the powder from becoming airborne. Carefully scoop the material and pads into a designated hazardous waste bag.
-
Decontamination: Wipe the spill area with a damp cloth, then clean with soap and water.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.[19]
Personnel Exposure Response
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are having difficulty breathing, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
In all cases of exposure, report the incident to your supervisor and your institution's EHS office. Provide a copy of the Safety Data Sheet (SDS) to the attending medical personnel.
References
-
Environmental Health and Safety, University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
International Safety Components. (n.d.). Donning and Doffing Chemical PPE: Step-by-Step for Maximum Safety. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]
- Markham, A., & Faulds, D. (1992). Mivacurium. A review of its pharmacology and therapeutic potential in general anaesthesia. Drugs, 44(4), 688–711.
-
Electronic Code of Federal Regulations. (n.d.). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). Guidelines for the selection of gloves for the workplace. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). MIVACRON® Injection (mivacurium chloride). Retrieved from [Link]
-
My Glove Depot. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
360training. (2020, September 24). Adhere To the Correct Procedure for Donning and Doffing PPE. Retrieved from [Link]
-
University of California, Los Angeles. (2019, January). Donning & Doffing PPE. Retrieved from [Link]
-
The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Glove Selection Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450. Retrieved from [Link]
-
Patsnap. (2024, July 12). What are the side effects of Mivacurium Chloride?. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste. Retrieved from [Link]
-
UL Solutions. (2026, January 26). Donning and Doffing PPE: The Proper Sequence for Maximum Safety. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
-
University of Delaware. (n.d.). Chemical Spill Clean-Up. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Recommendations for Chemical Protective Clothing. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 353 PART 262—STANDARDS APPLICABLE TO GENERATORS OF HAZARDOUS WASTE. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Laboratory - OSHA Laboratory Standard. Retrieved from [Link]
-
Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Med School. (2025, March 11). Pharmacology of Mivacurium (Mivacron) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Mivacurium Chloride?. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
